Enantioselectivity Gain: (3R)-Configured Ketone Delivers >99.5% ee vs. 97% ee from the Racemate
In the (S)-(−)-phenylethylamine-mediated Michael addition to methyl acrylate, (2RS,3R)-2,3-dimethylcyclohexanone 10b (synonymous with CAS 234078-11-6) afforded the propanoate adduct 4b with >99.5% enantiomeric excess (ee) [1]. By contrast, the racemic 2,3-dimethylcyclohexanone 10a under identical conditions produced the analogous adduct 4a with only 97% ee [1]. This 2.5 percentage-point ee improvement is quantitatively significant for applications requiring near-enantiopurity, as it reduces the downstream purification burden and the attendant yield loss associated with enantiomeric enrichment of the advanced intermediate.
| Evidence Dimension | Enantiomeric excess of Michael adduct |
|---|---|
| Target Compound Data | >99.5% ee (product 4b) |
| Comparator Or Baseline | (rac)-2,3-dimethylcyclohexanone 10a: 97% ee (product 4a) |
| Quantified Difference | Δ ee ≥ 2.5 percentage points |
| Conditions | Imine formation with (S)-(−)-phenylethylamine, TsOH, benzene reflux, then CH₂=CHCO₂Me, rt, followed by AcOH/H₂O hydrolysis |
Why This Matters
Procurement of the enantiomerically defined ketone obviates the need for costly chiral chromatographic separation of the advanced Michael adduct, directly impacting process economics.
- [1] Tori, M.; Hisazumi, K.; Wada, T.; Sono, M.; Nakashima, K. Total synthesis of optically active liverwort sesquiterpenes, trifarienols A and B, using phenylethylamine as a chiral auxiliary. Tetrahedron: Asymmetry 1999, 10 (5), 961–971. View Source
